2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol typically involves the reaction of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and minimize by-products .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Protodeboronation: Under certain conditions, the boronic ester group can be removed through protodeboronation, leading to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used as solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The primary mechanism of action for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of a wide variety of biaryl and vinyl-aryl compounds.
Comparison with Similar Compounds
- 2-Formyl-5-(trifluoromethoxy)phenylboronic acid
- 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid
- 3-(Trifluoromethoxy)phenylboronic acid pinacol ester
Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. The presence of the trifluoromethoxy group enhances its stability and reactivity compared to other boronic esters .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)18)19-13(15,16)17/h5-7,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYDKJZKSVDAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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